3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid
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Overview
Description
3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring, the introduction of the chlorophenyl group, and the coupling with the furan and benzoic acid moieties. Common reagents used in these steps include various chlorinating agents, coupling reagents, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving its functional groups.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}furan-2-yl)-4-methylbenzoic acid include other imidazolidinone derivatives, chlorophenyl-containing compounds, and furan-based molecules. Examples include:
- 1-(3-chlorophenyl)-2,5-dioxoimidazolidine
- 5-(4-chlorophenyl)furan-2-carboxylic acid
- 4-methylbenzoic acid derivatives
Uniqueness
What sets this compound apart is its combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C22H15ClN2O5 |
---|---|
Molecular Weight |
422.8 g/mol |
IUPAC Name |
3-[5-[(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]-4-methylbenzoic acid |
InChI |
InChI=1S/C22H15ClN2O5/c1-12-5-6-13(21(27)28)9-17(12)19-8-7-16(30-19)11-18-20(26)25(22(29)24-18)15-4-2-3-14(23)10-15/h2-11H,1H3,(H,24,29)(H,27,28)/b18-11+ |
InChI Key |
UQMQTLWIOGHDEF-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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